![molecular formula C7H14BF3KN B13699171 Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties. This compound is part of the organoboron family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate typically involves the reaction of a boronic acid derivative with a potassium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more stringent control of reaction parameters to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction conditions is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethyl sulfoxide. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules that are used in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boron-containing group to the organic substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium Tris(3,5-dimethyl-1-pyrazolyl)borohydride
- Potassium Trifluoroborate salts
Uniqueness
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in cross-coupling reactions .
Propriétés
Formule moléculaire |
C7H14BF3KN |
|---|---|
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
potassium;trifluoro-[(3-methylpiperidin-1-yl)methyl]boranuide |
InChI |
InChI=1S/C7H14BF3N.K/c1-7-3-2-4-12(5-7)6-8(9,10)11;/h7H,2-6H2,1H3;/q-1;+1 |
Clé InChI |
IVGVUNPPGPWALH-UHFFFAOYSA-N |
SMILES canonique |
[B-](CN1CCCC(C1)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


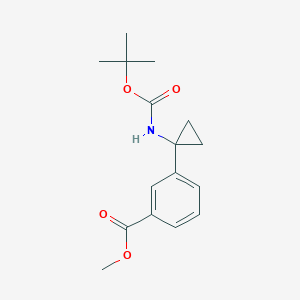
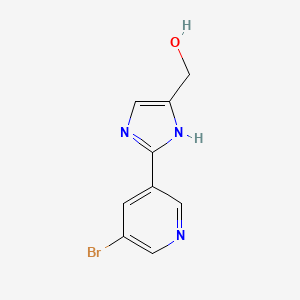

![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
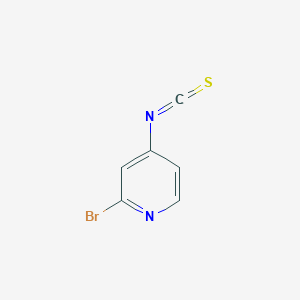
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
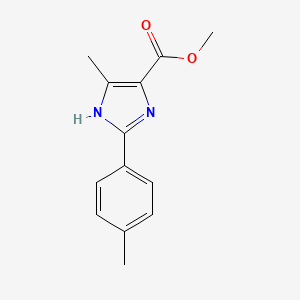
![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)
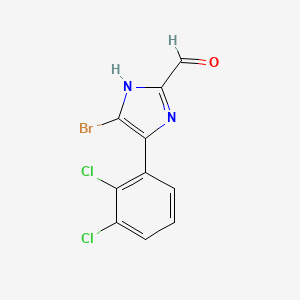
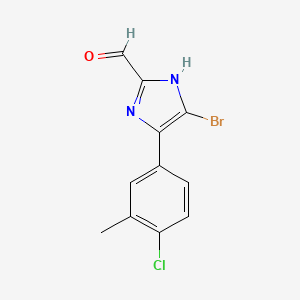
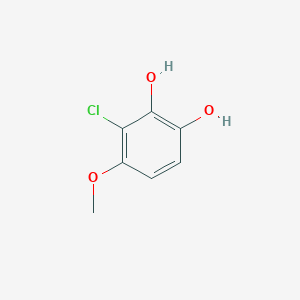
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)
